molecular formula C7H5LiN4O2 B13469006 Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B13469006
M. Wt: 184.1 g/mol
InChI Key: NJVXVWSLYSJZFL-UHFFFAOYSA-M
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Description

Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a valuable subject for scientific research and potential therapeutic applications.

Preparation Methods

The synthesis of Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can be achieved through various synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring. This can be done by reacting 1H-1,2,4-triazol-5-amine with appropriate β-dicarbonyl compounds and arylglyoxals under specific reaction conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .

Mechanism of Action

The mechanism of action of Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This inhibition helps in protecting neuronal cells from damage and inflammation, thereby providing neuroprotective effects.

Comparison with Similar Compounds

Similar compounds to Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate include other triazolo-pyrimidine derivatives such as 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine and 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine . These compounds share similar structural features but differ in their functional groups, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of lithium ion and carboxylate group, which may enhance its stability and efficacy in certain applications.

Properties

Molecular Formula

C7H5LiN4O2

Molecular Weight

184.1 g/mol

IUPAC Name

lithium;6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C7H6N4O2.Li/c1-4-2-8-7-9-5(6(12)13)10-11(7)3-4;/h2-3H,1H3,(H,12,13);/q;+1/p-1

InChI Key

NJVXVWSLYSJZFL-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=CN2C(=NC(=N2)C(=O)[O-])N=C1

Origin of Product

United States

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